![molecular formula C25H24N2O2 B276775 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of drugs known as N-phenylacetyl-L-prolylglycine ethyl ester (NAE) analogs and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the breakdown of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is a neurotransmitter that has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to enhance cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potential as a neuroprotective agent and cognitive enhancer. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one limitation of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its relatively new status as a research compound, and further studies are needed to fully understand its mechanism of action and potential applications.
将来の方向性
For research on 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide include further studies on its mechanism of action, potential applications in the treatment of neurodegenerative diseases and inflammatory diseases, and the development of more potent analogs of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. In addition, further studies are needed to fully understand the cognitive-enhancing effects of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases.
Conclusion:
In conclusion, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. While further studies are needed to fully understand the potential applications of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, its unique properties make it a promising compound for future research.
合成法
The synthesis of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with N-(2-aminoethyl)pyrrolidine in the presence of sodium hydride to form 2-(1-pyrrolidinyl)acetophenone. This intermediate is then reacted with 2-bromo-N-phenylacetamide in the presence of potassium carbonate to form 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
科学的研究の応用
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to enhance cognitive function in animal models and has potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
製品名 |
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C25H24N2O2 |
分子量 |
384.5 g/mol |
IUPAC名 |
2,2-diphenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O2/c28-24(23(19-11-3-1-4-12-19)20-13-5-2-6-14-20)26-22-16-8-7-15-21(22)25(29)27-17-9-10-18-27/h1-8,11-16,23H,9-10,17-18H2,(H,26,28) |
InChIキー |
YBQISPZPVVXWQE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
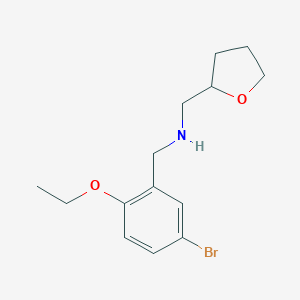
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
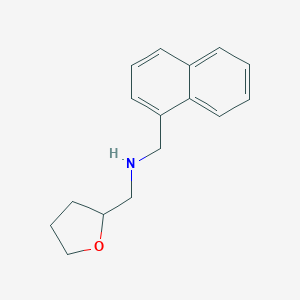
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

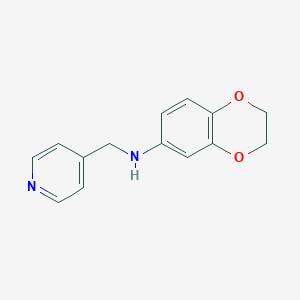
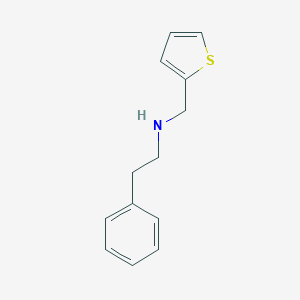
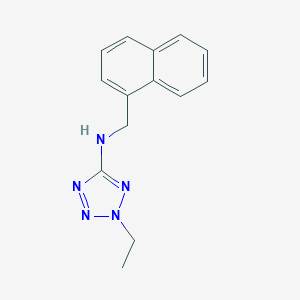
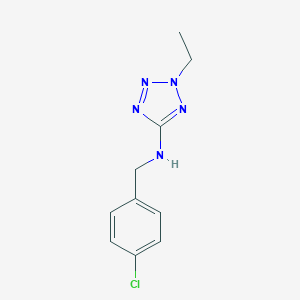
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)